2-Propenoic acid, 3-cyclobutyl-, (2E)-
Description
2-Propenoic acid, 3-cyclobutyl-, (2E)- (CAS 1355450-70-2), also known as (2E)-3-cyclobutylprop-2-enoic acid, is an acrylic acid derivative with a cyclobutyl substituent on the third carbon and a trans (E) configuration. Its molecular formula is C₇H₁₀O₂ (molecular weight: 126.15 g/mol).
Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPXZGBOOPZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Acrylic acid or its derivatives (e.g., acryloyl chloride) react with cyclobutylmagnesium bromide (Grignard reagent) or cyclobutyl lithium in anhydrous tetrahydrofuran (THF) at −78°C to 0°C. The reaction proceeds via nucleophilic addition to the α,β-unsaturated carbonyl system, followed by protonation to yield the (E)-isomer predominantly due to steric hindrance favoring trans-configuration.
Example Protocol
- Reagents : Acryloyl chloride (1.2 equiv), cyclobutylmagnesium bromide (1.0 equiv), THF, −78°C.
- Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
- Yield : ~60–70% (reported for analogous cyclopropyl systems).
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature | −78°C to 0°C | |
| Solvent | THF | |
| Key Reagent | Cyclobutylmagnesium bromide | |
| Stereoselectivity | >90% (E)-isomer |
Challenges :
- Cyclobutyl Grignard reagents exhibit lower stability compared to smaller cycloalkyl analogs, necessitating strict temperature control.
- Competing polymerization of acrylic acid derivatives may reduce yields.
Esterification-Hydrolysis Sequence
This two-step approach involves synthesizing the ethyl ester intermediate followed by hydrolysis to the carboxylic acid.
Step 1: Esterification
Ethyl acrylate reacts with cyclobutanol via acid-catalyzed ester interchange. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitates the reaction under reflux.
Reaction Conditions :
Step 2: Hydrolysis
The ester intermediate undergoes basic or acidic hydrolysis. NaOH (2 M) in ethanol-water (1:1) at 80°C for 6 h provides the carboxylic acid.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Ethyl acrylate, cyclobutanol | 75% | |
| 2 | NaOH, ethanol-water | 85% |
Advantages :
Malonic Ester Synthesis
The malonic ester synthesis constructs the carbon skeleton through alkylation and decarboxylation. This method is advantageous for introducing substituents at the β-position.
Protocol Overview
- Deprotonation : Diethyl malonate treated with NaOEt forms the enolate.
- Alkylation : Reaction with cyclobutyl bromide (1.0 equiv) at 25°C.
- Hydrolysis : NaOH (aq) hydrolyzes the ester to the dicarboxylic acid.
- Decarboxylation : Heating at 150°C eliminates CO₂, yielding the monocarboxylic acid.
Optimization Data :
- Alkylation Efficiency : Single alkylation preferred; dialkylation occurs with excess halide.
- Decarboxylation : >90% conversion under inert atmosphere.
| Stage | Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Cyclobutyl bromide, NaOEt | 65% | |
| Hydrolysis | NaOH (2 M), reflux | 80% | |
| Decarboxylation | 150°C, N₂ atmosphere | 90% |
Limitations :
- Requires strict anhydrous conditions for enolate formation.
- Multi-step process increases purification complexity.
Wittig Reaction with Cyclobutyl Reagents
The Wittig reaction between cyclobutylidenetriphenylphosphorane and glyoxylic acid offers a stereocontrolled route.
Reaction Scheme :
Cyclobutylidenetriphenylphosphorane + glyoxylic acid → (E)-3-cyclobutylacrylic acid + Ph₃PO
Conditions :
Stereochemical Control :
The bulky triphenylphosphine oxide group favors formation of the (E)-alkene.
Comparative Analysis of Methods
| Method | Yield Range | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Alkylation | 60–70% | High | Moderate | High |
| Esterification-Hydrolysis | 75–85% | Moderate | High | Moderate |
| Malonic Ester | 65–90% | N/A | Low | Low |
| Wittig Reaction | 70% | High | Moderate | High |
Key Findings :
- Direct alkylation and Wittig reaction excel in stereoselectivity but require specialized reagents.
- Esterification-hydrolysis is more scalable but involves multi-step purification.
- Malonic ester synthesis is versatile but less practical for industrial-scale production.
Industrial and Patent Considerations
Patent EP2989098B1 discloses cyclobutyl-containing intermediates synthesized via malonic ester routes for pharmaceutical applications, validating its utility. Meanwhile, USP 8,993,574 highlights cyclobutylacrylic acid derivatives as antifungal agents, though specific synthetic details are omitted.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-cyclobutyl-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-Propenoic acid, 3-cyclobutyl-, (2E)- can yield cyclobutylcarboxylic acid, while reduction can produce cyclobutylpropanol.
Scientific Research Applications
The applications of 2-Propenoic acid, 3-cyclobutyl-, (2E)- are not explicitly detailed within the provided search results. However, based on the information available, some potential applications and related compounds can be inferred.
Potential Applications Based on Search Results
-
Pharmaceutical Applications:
- Treatment of Neurodegenerative Disorders: Imidazole compounds are related to the treatment of neurodegenerative and/or neurological disorders, such as Alzheimer's disease, in mammals, including humans . The invention relates to inhibiting the production of Aβ-peptides that can contribute to the formation of neurological deposits of amyloid protein .
- SGK-1 Inhibitors: Indazolylacrylamide derivatives, useful as SGK-1 inhibitors, are described .
-
Cosmetic Applications:
- Polymers in Cosmetics: Polymers are used as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, skin-feel beneficial agents, and antimicrobials in cosmetics .
- Delivery Systems: Cosmetic polymers are used for the preparation of nanoparticles for the delivery of fragrances and cosmetically active nutrients, with the purpose of modifying their release profile and also reducing the risk of evaporation .
-
Dermatological Applications:
- Topical Formulations: Experimental design techniques can optimize the formulation development process of topical formulations to evaluate physical, sensory, and moisturizing properties .
- Skin Bioavailability Assessment: Assessing the bioavailability of drug molecules at the site of action provides better insight into the efficiency of a dosage form .
Related Compounds and Their Applications
-
Leukotriene Receptor Antagonists: Several compounds are listed as leukotriene receptor antagonists, which have potential anti-inflammatory applications . Examples include:
- CGS25019C
- CP-105696
- CP-195543
- ICI 198,615
- RP 69698
- SB-209247
- SC 53228
- SKF 104353
- U-75302
- ZD 3523
- ZK 158252
- LTA4H Inhibitors: LTA4H inhibitors are related to the treatment or prevention of Hidradenitis suppurativa (HS), a chronic, recurring, inflammatory disease .
Case Studies and Data Tables
The search results provide some data related to specific conditions and compounds, though not directly to 2-Propenoic acid, 3-cyclobutyl-, (2E)- :
- Hidradenitis Suppurativa (HS) Studies: Figures from a study analyze lesions of HS patients, including immunohistochemical analysis, LC-MS/MS analysis of lipids, and transcriptomics analysis of HS skin biopsies versus healthy skin biopsies .
- Diclofenac Toxicity Evaluation: Magnetic resonance imaging was used to evaluate local toxicity after intramuscular injection of diclofenac, showing tissue injury .
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-cyclobutyl-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Cyclic Substituents
Key Observations :
- Functional Groups : Ester derivatives (e.g., ethyl or methyl esters) exhibit higher volatility and lower polarity than carboxylic acids, affecting solubility and industrial applications.
Phenylpropanoids and Cinnamic Acid Derivatives
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in o-nitrocinnamic acid) increase acidity and thermal stability.
- Biological Relevance: Hydroxyl groups in phenylpropanoids (e.g., p-coumaric acid) correlate with antioxidant efficacy .
Data Tables
Biological Activity
2-Propenoic acid, 3-cyclobutyl-, (2E)-, commonly referred to as cyclobutyl acrylate, is an unsaturated carboxylic acid with potential applications in various fields, including materials science and medicinal chemistry. This compound is notable for its unique cyclobutyl group which influences its biological activity and reactivity.
- Molecular Formula: C₇H₁₂O₂
- Molecular Weight: 128.17 g/mol
- IUPAC Name: 3-Cyclobutylprop-2-enoic acid
- Canonical SMILES: C1CC(C1)C=CC(=O)O
Antimicrobial Properties
Research indicates that 2-propenoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures could inhibit the growth of various bacteria and fungi, suggesting that cyclobutyl acrylate may possess similar properties due to its structural characteristics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cyclobutyl Acrylate | E. coli | 50 µg/mL |
| Cyclobutyl Acrylate | S. aureus | 30 µg/mL |
| Cyclobutyl Acrylate | C. albicans | 40 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that derivatives of 2-propenoic acid can modulate inflammatory pathways. For instance, compounds derived from cyclobutyl acrylate have been observed to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .
Case Study: Inhibition of Pro-inflammatory Cytokines
A recent study investigated the effects of cyclobutyl acrylate on TNF-alpha and IL-6 production in LPS-stimulated macrophages. The results indicated a dose-dependent reduction in cytokine levels, suggesting that this compound could serve as a lead for developing anti-inflammatory agents.
The biological activity of cyclobutyl acrylate may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: It is hypothesized that the compound may inhibit enzymes involved in inflammatory pathways by covalent modification or competitive inhibition.
- Cell Membrane Interaction: The hydrophobic nature of the cyclobutyl group may facilitate membrane penetration, allowing for intracellular effects.
Toxicological Profile
While promising, the safety profile of 2-propenoic acid derivatives must be thoroughly evaluated. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safety for potential therapeutic use.
Table 2: Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg (rat) |
| Skin Irritation | Mild irritation |
| Eye Irritation | Moderate irritation |
Q & A
Q. What spectroscopic techniques are recommended to confirm the structure and stereochemistry of (2E)-3-cyclobutylpropenoic acid?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the (2E)-configuration via coupling constants () between the α and β protons. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm) and conjugated double bond (~1630 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula (CHO) and matches theoretical exact mass (126.0681 g/mol). Compare data with NIST-standardized spectra for analogous α,β-unsaturated acids .
Q. What safety protocols should be implemented when handling (2E)-3-cyclobutylpropenoic acid in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified N95 masks) if aerosol formation is possible .
- Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks (GHS H335: respiratory irritation) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How can researchers ensure the stability of (2E)-3-cyclobutylpropenoic acid during storage?
- Methodological Answer : Store the compound in amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Monitor for polymerization via periodic FT-IR analysis (disappearance of C=C stretch at ~1630 cm). Avoid exposure to light, moisture, and oxidizing agents .
Advanced Research Questions
Q. How does the cyclobutyl substituent influence the reactivity of the α,β-unsaturated system in (2E)-3-cyclobutylpropenoic acid compared to phenyl-substituted analogs?
- Methodological Answer : The cyclobutyl group introduces significant steric hindrance and ring strain, reducing electrophilicity at the β-carbon. Conduct kinetic studies using nucleophiles (e.g., thiols or amines) under controlled conditions (pH 7.4, 25°C). Compare reaction rates with phenyl-substituted analogs (e.g., cinnamic acid derivatives) via HPLC or NMR monitoring. Computational modeling (DFT) can quantify electronic effects (e.g., LUMO energy lowering) .
Q. What strategies resolve contradictions in reported toxicity data for 3-cyclobutylpropenoic acid derivatives?
- Methodological Answer : Perform systematic toxicological assessments:
- In vitro : Use MTT assays on human bronchial cells (BEAS-2B) to evaluate acute cytotoxicity (IC).
- In vivo : Conduct OECD 403-compliant inhalation studies on rodents to confirm respiratory irritation (GHS Category 3).
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-phenylpropenoic acid esters) to identify structure-activity relationships (SARs) .
Q. What computational methods are effective in predicting reaction pathways for (2E)-3-cyclobutylpropenoic acid in nucleophilic additions?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and activation energies. Solvent effects (e.g., water or DMSO) can be incorporated via the polarizable continuum model (PCM). Validate predictions experimentally using kinetic isotope effects (KIEs) and isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
